Cas no 109856-52-2 (methyl (3R)-3-fluorobutanoate)

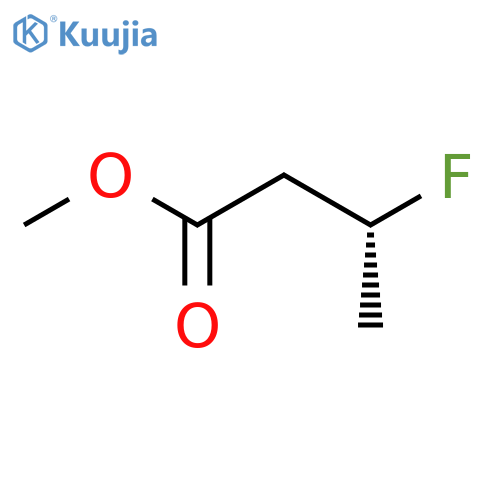

methyl (3R)-3-fluorobutanoate structure

商品名:methyl (3R)-3-fluorobutanoate

CAS番号:109856-52-2

MF:C5H9FO2

メガワット:120.122165441513

MDL:MFCD34475055

CID:5619209

PubChem ID:71352654

methyl (3R)-3-fluorobutanoate 化学的及び物理的性質

名前と識別子

-

- SCHEMBL10346324

- 109856-52-2

- EN300-28338725

- methyl (3R)-3-fluorobutanoate

- Butanoic acid, 3-fluoro-, methyl ester, (R)- (9CI)

-

- MDL: MFCD34475055

- インチ: 1S/C5H9FO2/c1-4(6)3-5(7)8-2/h4H,3H2,1-2H3/t4-/m1/s1

- InChIKey: HHVNBSHYSSLWKU-SCSAIBSYSA-N

- ほほえんだ: F[C@H](C)CC(=O)OC

計算された属性

- せいみつぶんしりょう: 120.05865769g/mol

- どういたいしつりょう: 120.05865769g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 3

- 複雑さ: 82.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

- 密度みつど: 0.997±0.06 g/cm3(Predicted)

- ふってん: 108.6±10.0 °C(Predicted)

methyl (3R)-3-fluorobutanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28338725-10.0g |

methyl (3R)-3-fluorobutanoate |

109856-52-2 | 95.0% | 10.0g |

$4667.0 | 2025-03-19 | |

| Enamine | EN300-28338725-2.5g |

methyl (3R)-3-fluorobutanoate |

109856-52-2 | 95.0% | 2.5g |

$2127.0 | 2025-03-19 | |

| Aaron | AR01G1GY-2.5g |

Butanoic acid, 3-fluoro-, methyl ester, (R)- |

109856-52-2 | 95% | 2.5g |

$2950.00 | 2025-02-14 | |

| Enamine | EN300-28338725-10g |

methyl (3R)-3-fluorobutanoate |

109856-52-2 | 95% | 10g |

$4667.0 | 2023-09-07 | |

| Aaron | AR01G1GY-10g |

Butanoic acid, 3-fluoro-, methyl ester, (R)- |

109856-52-2 | 95% | 10g |

$6443.00 | 2023-12-16 | |

| 1PlusChem | 1P01G18M-50mg |

Butanoic acid, 3-fluoro-, methyl ester, (R)- |

109856-52-2 | 95% | 50mg |

$363.00 | 2023-12-26 | |

| 1PlusChem | 1P01G18M-500mg |

Butanoic acid, 3-fluoro-, methyl ester, (R)- |

109856-52-2 | 95% | 500mg |

$1109.00 | 2023-12-26 | |

| 1PlusChem | 1P01G18M-250mg |

Butanoic acid, 3-fluoro-, methyl ester, (R)- |

109856-52-2 | 95% | 250mg |

$727.00 | 2023-12-26 | |

| Enamine | EN300-28338725-0.5g |

methyl (3R)-3-fluorobutanoate |

109856-52-2 | 95.0% | 0.5g |

$847.0 | 2025-03-19 | |

| Enamine | EN300-28338725-5.0g |

methyl (3R)-3-fluorobutanoate |

109856-52-2 | 95.0% | 5.0g |

$3147.0 | 2025-03-19 |

methyl (3R)-3-fluorobutanoate 関連文献

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

109856-52-2 (methyl (3R)-3-fluorobutanoate) 関連製品

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量